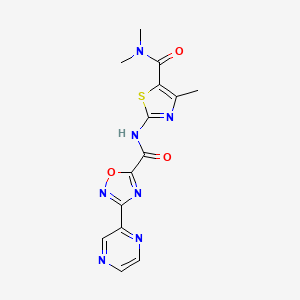
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including a dimethylcarbamoyl group, a methylthiazol ring, a pyrazin ring, and an oxadiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cross-coupling reactions, such as the Suzuki reaction . Protodeboronation of boronic esters is also a common step in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings are aromatic heterocycles that contain nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied due to the presence of several different functional groups and heterocyclic rings. The pyridine and pyrazine rings, in particular, are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of several different functional groups and heterocyclic rings is likely to result in a complex set of properties .科学的研究の応用
Lithiation of Heteroaromatic Compounds :
- Research by Micetich (1970) in the "Canadian Journal of Chemistry" investigated the lithiation of various heteroaromatic compounds, including oxadiazoles. They found that certain oxadiazoles undergo lateral lithiation to give respective acetic acids after carboxylation, highlighting a potential synthetic application for compounds like the one (Micetich, 1970).
Cytotoxicity and DNA Binding Studies :
- A study by Purohit et al. (2011) in "Archiv der Pharmazie" synthesized a series of compounds related to oxadiazoles and evaluated their cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, suggesting potential applications in cancer research and drug development (Purohit, Prasad, & Mayur, 2011).
Antimycobacterial Activity :
- Gezginci, Martin, and Franzblau (1998) in the "Journal of Medicinal Chemistry" reported the synthesis of pyridines and pyrazines substituted with oxadiazoles and their testing against Mycobacterium tuberculosis. This research indicates the potential use of such compounds in developing treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Synthesis and Antiallergic Activities :
- Huang et al. (1994) in "Chemical & Pharmaceutical Bulletin" synthesized a series of compounds related to oxadiazoles, exploring their antiallergic activities. This suggests potential applications in the development of antiallergic drugs (Huang, Kuo, Wang, Ishii, & Nakamura, 1994).
Insecticidal Activity and SAR :
- Qi et al. (2014) in "RSC Advances" synthesized a series of anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities. This research indicates the potential for developing new insecticides (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).
特性
IUPAC Name |
N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3S/c1-7-9(13(23)21(2)3)25-14(17-7)19-11(22)12-18-10(20-24-12)8-6-15-4-5-16-8/h4-6H,1-3H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKWKQNPNWCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(dimethylcarbamoyl)-4-methylthiazol-2-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)
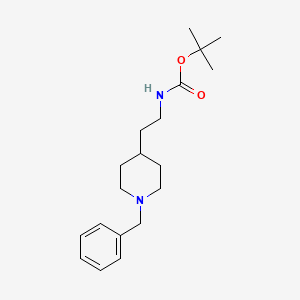
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)

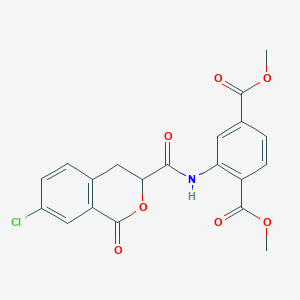
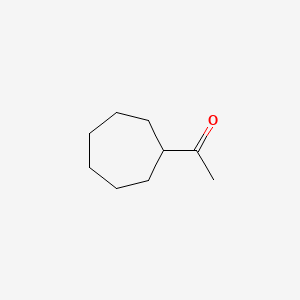
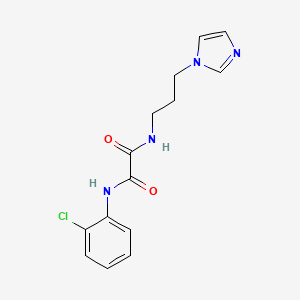
![3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2810245.png)
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2810248.png)
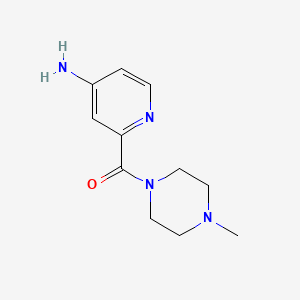
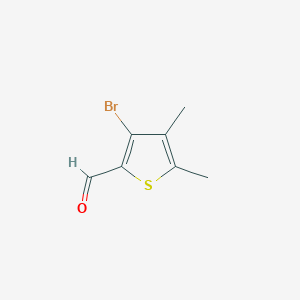
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/no-structure.png)